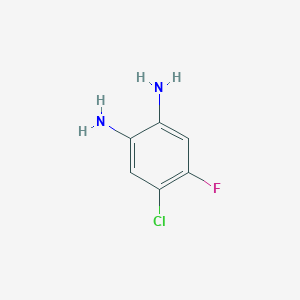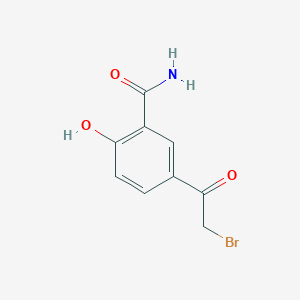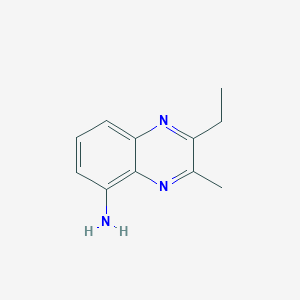
Clocortolone-Acetat
Übersicht
Beschreibung
Clocortolone acetate is a corticosteroid hormone.
Wissenschaftliche Forschungsanwendungen
Clocortolone-Acetat: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen
Dermatologie Behandlung von atopischer Dermatitis: this compound wird häufig als topische Behandlung für atopische Dermatitis eingesetzt und lindert Entzündungen und Juckreiz aufgrund seiner kortikosteroidischen Eigenschaften mittlerer Potenz .
Vitiligo-Management: Es hat sich gezeigt, dass es bei der Behandlung von Vitiligo wirksam ist, einer Erkrankung, die durch Depigmentierung von Hautpartien gekennzeichnet ist .
Faciale Dermatosen: Studien haben gezeigt, dass this compound zur Behandlung von seborrhoischer Dermatitis, atopischer Dermatitis und Psoriasis im Gesicht sicher und wirksam ist .
Pharmakologie Lipophilie und Potenz: Die einzigartige chemische Struktur von Clocortolone-Pivalat erhöht seine Lipidlöslichkeit, was seine Potenz und Wirkungsdauer verstärkt .
Endokrinologie Kortikosteroid-Klassifizierung: Clocortolone wird als ein Kortikosteroid mit mittlerer bis hoher Potenz eingestuft und bietet ein Gleichgewicht zwischen Sicherheit und Wirksamkeit für verschiedene Erkrankungen .
Biochemie Steroid-Analoga: Als synthetisches Analogon von endogenen Kortikosteroiden spielt this compound eine Rolle bei der Untersuchung regulatorischer Funktionen im Körper .
Wirkmechanismus
Target of Action
Clocortolone acetate is a corticosteroid . The primary targets of corticosteroids are the glucocorticoid receptors located in almost all cells within the body . These receptors play a crucial role in regulating a wide range of physiological processes, including immune response and inflammation .
Mode of Action
Corticosteroids like clocortolone acetate exert their effects by binding to the glucocorticoid receptors . Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes . The precise mechanism of the anti-inflammatory activity of topical steroids like clocortolone acetate is uncertain. Corticosteroids are thought to act by the induction of phospholipase a2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .
Biochemical Pathways
The biochemical pathways affected by clocortolone acetate primarily involve the arachidonic acid pathway . By inducing lipocortins, clocortolone acetate inhibits the release of arachidonic acid, a common precursor to inflammatory mediators like prostaglandins and leukotrienes . This inhibition disrupts the synthesis of these mediators, thereby reducing inflammation .
Pharmacokinetics
Like other topical corticosteroids, once clocortolone acetate is absorbed through the skin, it is handled through pharmacokinetic pathways similar to systemically administered corticosteroids .
Result of Action
The result of clocortolone acetate’s action is the reduction of inflammation and itching, which are common symptoms of steroid-responsive dermatoses of the scalp . By inhibiting the synthesis of inflammatory mediators, clocortolone acetate alleviates these symptoms, providing relief to the affected individuals .
Action Environment
The action of clocortolone acetate can be influenced by various environmental factors. For instance, the presence of occlusive dressings can enhance the absorption of topical corticosteroids, potentially leading to increased systemic exposure . . Additionally, the formulation of clocortolone acetate (e.g., cream, ointment) can also affect its action. For example, clocortolone pivalate 0.1% is formulated in a cream that contains white petrolatum (occlusive), mineral oil (humectant), and stearyl alcohol (long-chain fatty alcohol emollient), which assist in stratum corneum permeability barrier integrity .
Biochemische Analyse
Biochemical Properties
Clocortolone Acetate, like other topical corticosteroids, has anti-inflammatory, antipruritic, and vasoconstrictive properties . It interacts with phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .
Cellular Effects
Clocortolone Acetate exerts its effects on various types of cells, primarily those involved in inflammatory responses. It influences cell function by modulating inflammatory pathways, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The precise mechanism of the anti-inflammatory activity of Clocortolone Acetate is uncertain. It is thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .
Temporal Effects in Laboratory Settings
The effects of Clocortolone Acetate over time in laboratory settings are subject to the stability of the compound and the specific conditions of the experiment. It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved .
Metabolic Pathways
Clocortolone Acetate is involved in the arachidonic acid metabolic pathway, where it interacts with phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes .
Eigenschaften
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClFO5/c1-12-7-15-16-9-18(26)17-8-14(28)5-6-23(17,4)24(16,25)20(30)10-22(15,3)21(12)19(29)11-31-13(2)27/h5-6,8,12,15-16,18,20-21,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPLCFGLEYFDCN-CDACMRRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4258-85-9 | |
| Record name | (6α,11β,16α)-21-(Acetyloxy)-9-chloro-6-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4258-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clocortolone acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004258859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clocortolone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14652 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLOCORTOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85061HTR8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)




